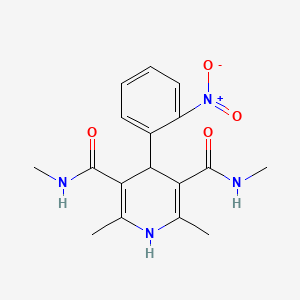
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N',2,6-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-二氢-4-(2-硝基苯基)-N,N',2,6-四甲基-3,5-吡啶二甲酰胺是一种复杂的 органическое соединение, 在化学和工业的各个领域都有着重要的应用。该化合物以其独特的结构为特征,包括一个被羧酰胺基和硝基苯基取代的吡啶环,使其成为科学研究的宝贵对象。
准备方法
合成路线和反应条件
1,4-二氢-4-(2-硝基苯基)-N,N',2,6-四甲基-3,5-吡啶二甲酰胺的合成通常涉及多步有机反应。一种常见的方法是 Hantzsch 二氢吡啶合成,它涉及醛、β-酮酯和氨或胺的缩合。 反应条件通常需要乙醇等溶剂和乙酸等催化剂,反应混合物在回流下加热 .
工业生产方法
在工业规模上,该化合物的生产可能涉及连续流动反应器,以确保一致的质量和产量。 自动化系统的使用允许对反应参数(如温度、压力和反应物浓度)进行精确控制,这些参数对于有效合成这种复杂分子至关重要 .
化学反应分析
反应类型
1,4-二氢-4-(2-硝基苯基)-N,N',2,6-四甲基-3,5-吡啶二甲酰胺会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成吡啶衍生物。
还原: 它可以被还原形成二氢吡啶衍生物。
取代: 硝基苯基可以发生亲电取代反应.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化锂铝是常用的还原剂。
取代: 亲电取代反应通常需要路易斯酸等催化剂.
主要产物
这些反应形成的主要产物包括各种取代的吡啶和二氢吡啶,它们在药物和农用化学品中有着重要的应用。
科学研究应用
1,4-二氢-4-(2-硝基苯基)-N,N',2,6-四甲基-3,5-吡啶二甲酰胺在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂的有机分子的构建块。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医药: 正在研究它在药物开发中的潜在用途,特别是在设计新的治疗剂方面。
工业: 该化合物用于生产染料、颜料和其他工业化学品。
作用机制
1,4-二氢-4-(2-硝基苯基)-N,N',2,6-四甲基-3,5-吡啶二甲酰胺发挥其作用的机制涉及与各种分子靶点的相互作用。硝基苯基可以参与电子转移反应,而吡啶环可以与酶和受体相互作用。这些相互作用可以调节生物途径,从而导致观察到的效应。
相似化合物的比较
类似化合物
- 1,4-二氢-2,6-二甲基-3,5-吡啶二羧酸二乙酯
- 2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二叔丁酯
- 2,6-吡啶二羧酸二甲酯
独特性
与这些类似的化合物相比,1,4-二氢-4-(2-硝基苯基)-N,N',2,6-四甲基-3,5-吡啶二甲酰胺的独特之处在于硝基苯基的存在,它赋予了独特的化学和生物特性。这使其成为研究和工业中专门应用的宝贵化合物。
属性
CAS 编号 |
161771-90-0 |
|---|---|
分子式 |
C17H20N4O4 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
3-N,5-N,2,6-tetramethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C17H20N4O4/c1-9-13(16(22)18-3)15(14(10(2)20-9)17(23)19-4)11-7-5-6-8-12(11)21(24)25/h5-8,15,20H,1-4H3,(H,18,22)(H,19,23) |
InChI 键 |
HYCBZTLYVMQOJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC=CC=C2[N+](=O)[O-])C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


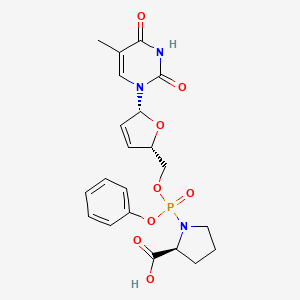
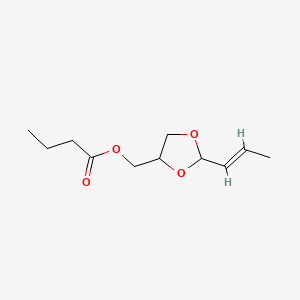

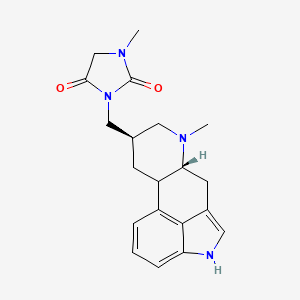



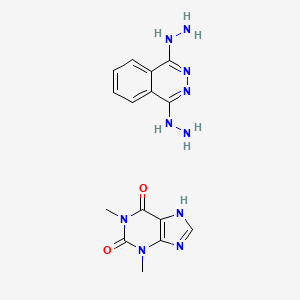
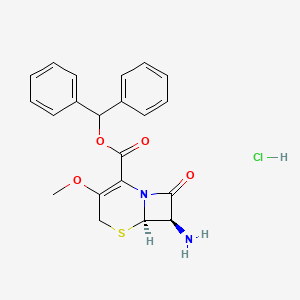
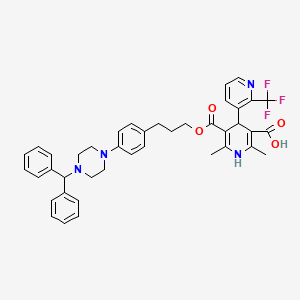

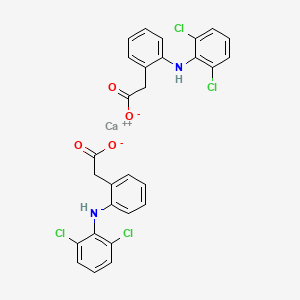

![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
